(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE (3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE
Brand Name: Vulcanchem
CAS No.: 705955-78-8
VCID: VC7449650
InChI: InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3
SMILES: CCOCCCNCC1=CC=C(C=C1)C
Molecular Formula: C13H21NO
Molecular Weight: 207.317

(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE

CAS No.: 705955-78-8

Cat. No.: VC7449650

Molecular Formula: C13H21NO

Molecular Weight: 207.317

* For research use only. Not for human or veterinary use.

(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE - 705955-78-8

Specification

CAS No. 705955-78-8
Molecular Formula C13H21NO
Molecular Weight 207.317
IUPAC Name 3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C13H21NO/c1-3-15-10-4-9-14-11-13-7-5-12(2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3
Standard InChI Key JBTMOOMMXVDBBN-UHFFFAOYSA-N
SMILES CCOCCCNCC1=CC=C(C=C1)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises a 4-methylbenzyl group [(4-methylphenyl)methyl] linked to a 3-ethoxypropylamine chain. The ethoxypropyl moiety introduces ether functionality, while the tertiary amine center confers basicity and nucleophilic potential. Comparative analysis of the closely related isomer (3-ethoxypropyl)[(2-methylphenyl)methyl]amine (CAS 893585-57-4) reveals critical stereoelectronic differences arising from the methyl group’s positional isomerism .

Table 1: Comparative Molecular Descriptors

Property(3-Ethoxypropyl)[(4-methylphenyl)methyl]amine (Hypothetical)(3-Ethoxypropyl)[(2-methylphenyl)methyl]amine (CAS 893585-57-4)
Molecular FormulaC₁₃H₂₁NOC₁₃H₂₁NO
Molecular Weight (g/mol)207.31 (calculated)207.31
SMILESCCOCCCNCc1ccc(cc1)CCC1=CC=CC=C1CNCCCOCC
Boiling PointNot reportedNot available
DensityEstimated ~1.02 g/cm³ (based on analogs )Not available

Synthesis and Reaction Pathways

Hypothetical Synthesis Routes

While no documented synthesis exists for the 4-methyl derivative, analogous tertiary amines are typically synthesized via:

  • N-Alkylation: Reacting 4-methylbenzylamine with 3-ethoxypropyl bromide under basic conditions.

  • Reductive Amination: Condensing 4-methylbenzaldehyde with 3-ethoxypropylamine followed by reduction .

Key Challenges: Steric hindrance from the 4-methyl group may impede reaction kinetics compared to 2-methyl isomers, necessitating optimized catalysts or elevated temperatures.

Physicochemical Properties

Spectral Characteristics

Based on the structural analog (3-ethoxyphenyl)-N-methylmethanamine (CAS 893581-62-9), the following spectral features are anticipated :

  • IR Spectroscopy: Stretching vibrations at ~3,350 cm⁻¹ (N–H), ~1,250 cm⁻¹ (C–O–C ether), and ~1,600 cm⁻¹ (aromatic C=C).

  • NMR:

    • ¹H NMR: δ 1.2 (t, 3H, OCH₂CH₃), δ 2.3 (s, 3H, Ar–CH₃), δ 3.4 (m, 2H, N–CH₂).

    • ¹³C NMR: δ 15.1 (OCH₂CH₃), δ 21.3 (Ar–CH₃), δ 55.8 (N–CH₂).

Thermodynamic Parameters

Extrapolation from [2-(4-methoxyphenyl)ethyl]-methyl-amine (CAS 4091-50-3) suggests :

  • Boiling Point: ~83°C at 2 mmHg (for homologs with similar alkyl chains).

  • LogP: Estimated 2.1–2.5, indicating moderate lipophilicity.

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